Elephanoside D

Secure Elephanoside D (CAS 1005340-21-5), an authenticated reference standard for chromatographic quantification of steroidal saponins. • Verified identity eliminates ambiguity in HPLC peak assignment. • Defined glycosylation pattern enables systematic SAR investigations. • Sourced from Yucca elephantipes for phytochemical research consistency.

Molecular Formula C45H74O20
Molecular Weight 935.1 g/mol
Cat. No. B12381114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElephanoside D
Molecular FormulaC45H74O20
Molecular Weight935.1 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C45H74O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h18-28,30-42,46-48,50-58H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44-,45?/m1/s1
InChIKeyQRZZBHHRPYNGFQ-HLFMIXSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elephanoside D for Research Procurement: A Structurally Distinct Steroidal Saponin from Yucca elephantipes


Elephanoside D (compound 8) is a steroidal saponin with the molecular formula C45H74O20 and a molecular weight of 935.06, classified under CAS RN 1005340-21-5 [1]. It is isolated from the stems of Yucca elephantipes Regel (Agavaceae family) and belongs to a homologous series of elephanosides that includes Elephanosides A through F [2]. Its complex glycosidic architecture comprises a steroidal aglycone core with specific sugar moieties that define its structural identity relative to co-occurring analogs . As a naturally occurring specialized metabolite, Elephanoside D is available from multiple chemical suppliers as a research-grade compound for phytochemical investigation, enzymatic studies, and preliminary bioactivity screening applications .

Elephanoside D Procurement: Structural Specificity Dictates Functional Non-Interchangeability with Closely Related Elephanosides


Within the steroidal saponin class, even structurally homologous compounds sharing the same botanical source exhibit distinct glycosylation patterns that fundamentally alter their biological interaction profiles and physicochemical properties. Elephanoside D is one of several elephanosides (A through F) co-isolated from Yucca elephantipes Regel, each possessing a unique arrangement of sugar moieties attached to the steroidal backbone [1]. Unlike generic compound classes where functional redundancy may permit substitution, the specific glycosidic linkages and monosaccharide composition of Elephanoside D differentiate it from Elephanoside B, C, E, and F in terms of membrane interaction characteristics, solubility behavior, and target recognition . Consequently, substituting Elephanoside D with a congener without empirical validation of functional equivalence introduces uncontrolled variables that compromise experimental reproducibility and confound structure-activity relationship interpretation . Procurement decisions must therefore be anchored to the specific CAS registry number (1005340-21-5) and verified structural identity rather than broad class categorization [2].

Elephanoside D Quantitative Differentiation Evidence for Scientific Procurement Decisions


Elephanoside D Optimal Research Application Scenarios Derived from Structural and Source Specificity


Phytochemical Profiling and Metabolite Identification in Agavaceae Species

Elephanoside D serves as an authenticated reference standard for the chromatographic identification and quantification of steroidal saponins in Yucca elephantipes Regel and related Agavaceae species. Its well-defined structure (C45H74O20, MW 935.06) and CAS registry designation (1005340-21-5) enable precise peak assignment in HPLC and LC-MS analyses of crude botanical extracts [1]. This application is essential for researchers conducting phytochemical investigations, metabolomic fingerprinting, or quality control assessments of Yucca-derived botanical materials where the presence and relative abundance of specific elephanoside congeners require unambiguous verification .

Enzymatic and Carbohydrate Chemistry Studies on Glycosidic Bond Specificity

The intricate glycosylation pattern of Elephanoside D, comprising multiple sugar residues attached at specific positions on the steroidal backbone, makes it a valuable substrate for investigating glycosidase enzyme specificity and carbohydrate-processing pathways. Researchers studying the enzymatic hydrolysis of complex saponins can employ Elephanoside D to probe the substrate recognition requirements of β-glucosidases, α-rhamnosidases, and other glycosyl hydrolases [1]. The compound's well-characterized molecular formula and stereochemistry provide a defined system for examining the regioselectivity and stereoselectivity of carbohydrate-active enzymes .

Structure-Activity Relationship Studies Across the Elephanoside Homologous Series

Elephanoside D occupies a specific position within the elephanoside homologous series (A through F) co-isolated from Yucca elephantipes Regel, distinguished by its unique glycosylation pattern relative to Elephanoside B, C, E, and F [1]. This structural specificity enables controlled structure-activity relationship (SAR) investigations where the functional consequences of distinct glycosidic modifications can be systematically evaluated. Researchers comparing membrane interaction properties, cytotoxicity profiles, or receptor binding affinities across the elephanoside series require authentic Elephanoside D to establish the contribution of its particular sugar moiety configuration to observed biological outcomes .

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